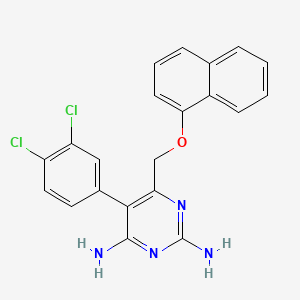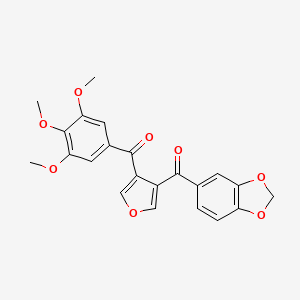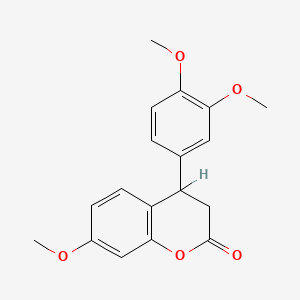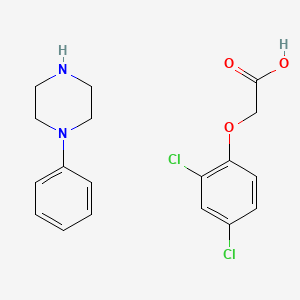
2-(2,4-Dichlorophenoxy)acetic acid; 1-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 521131 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the indenoisoquinoline core through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Detailed synthetic procedures are usually documented in scientific literature and patents .
Industrial Production Methods
Industrial production of NSC 521131 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
NSC 521131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
NSC 521131 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and cell division.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mecanismo De Acción
The mechanism of action of NSC 521131 involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. NSC 521131 stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
NSC 521131 is unique due to its synthetic stability and its ability to target different genomic locations compared to other topoisomerase I inhibitors. This differential targeting can lead to varied therapeutic outcomes and reduced resistance in cancer cells .
Propiedades
Número CAS |
26260-05-9 |
|---|---|
Fórmula molecular |
C18H20Cl2N2O3 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C8H6Cl2O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-5,11H,6-9H2;1-3H,4H2,(H,11,12) |
Clave InChI |
LKQWMTNIYLKPIL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



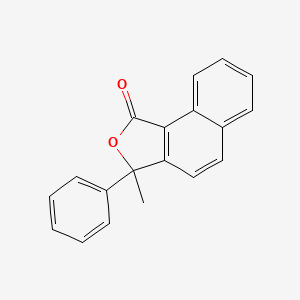


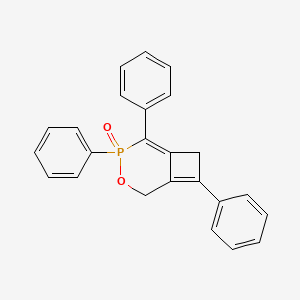
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)

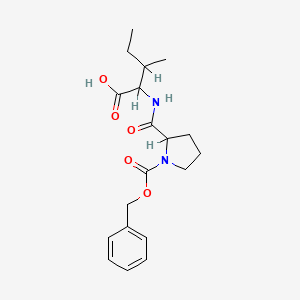
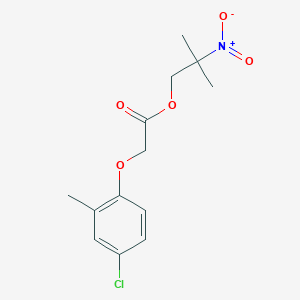
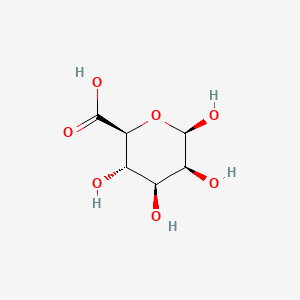
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
